2-(Pyrazin-2-yl)cyclohexan-1-ol
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Overview
Description
2-(Pyrazin-2-yl)cyclohexan-1-ol is a chemical compound with the molecular formula C10H14N2O It features a pyrazine ring attached to a cyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrazin-2-yl)cyclohexan-1-ol typically involves the reaction of pyrazine derivatives with cyclohexanone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, followed by nucleophilic addition to the pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and pressures to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrazin-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of 2-(Pyrazin-2-yl)cyclohexanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated or alkylated pyrazine derivatives.
Scientific Research Applications
2-(Pyrazin-2-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pyrazin-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)cyclohexan-1-ol: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-(Pyrazin-2-yl)cyclohexanone: Oxidized form of 2-(Pyrazin-2-yl)cyclohexan-1-ol.
2-(Pyrazin-2-yl)cyclohexane: Reduced form with no hydroxyl group.
Uniqueness
This compound is unique due to the presence of both a pyrazine ring and a cyclohexanol moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-pyrazin-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H14N2O/c13-10-4-2-1-3-8(10)9-7-11-5-6-12-9/h5-8,10,13H,1-4H2 |
InChI Key |
PYGWFKDNGFLOGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=NC=CN=C2)O |
Origin of Product |
United States |
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